An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: Properties, Synthesis, and Polymerization
An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: Properties, Synthesis, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in materials science and polymer chemistry. Its unique properties, imparted by the hexafluoroisopropyl group, make it a valuable building block for the synthesis of advanced polymers with applications in high-performance coatings, optical materials, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of HFIPA, detailed experimental protocols for its synthesis and polymerization, and a discussion of its applications.
Chemical and Physical Properties
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a clear, colorless liquid.[1] The presence of the two trifluoromethyl groups significantly influences its properties, leading to a low refractive index, high hydrophobicity, and chemical resistance in the resulting polymers.[1][2]
Identification
| Identifier | Value |
| Chemical Name | 1,1,1,3,3,3-Hexafluoroisopropyl acrylate |
| Synonyms | HFiPA, Acrylic Acid 1,1,1,3,3,3-Hexafluoroisopropyl Ester, 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl acrylate |
| CAS Number | 2160-89-6 |
| EC Number | 218-479-1[3] |
| Molecular Formula | C₆H₄F₆O₂[4] |
| Molecular Weight | 222.09 g/mol [5] |
| InChI Key | MNSWITGNWZSAMC-UHFFFAOYSA-N[6] |
| SMILES String | C=CC(=O)OC(C(F)(F)F)C(F)(F)F[3] |
Physical Properties
| Property | Value | Test Condition |
| Appearance | Clear, colorless liquid[1][7] | Ambient |
| Density | 1.33 g/mL[3][6] | 25 °C |
| Boiling Point | 84 °C[7] | |
| 42 °C | 140 mmHg | |
| 31.6-32.4 °C | 78 mmHg[8] | |
| Melting Point | -93.9 °C[9] | |
| Refractive Index (n20/D) | 1.319[3][6] | 20 °C |
| Vapor Pressure | 1.22 psi[3][6] | 20 °C |
| Flash Point | 10 °C (50 °F) - closed cup[3][6] |
Safety and Handling
| Hazard Statement | Code |
| Highly flammable liquid and vapor | H225 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Toxic to aquatic life with long lasting effects | H411 |
Signal Word: Danger
For detailed safety information, please refer to the Safety Data Sheet (SDS).
Experimental Protocols
Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
The synthesis of HFIPA is typically achieved through the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol
-
Acryloyl chloride
-
Triethylamine (B128534) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and a small amount of polymerization inhibitor in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
Add acryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1,1,1,3,3,3-hexafluoroisopropyl acrylate.
Caption: Synthesis workflow for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate.
RAFT Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) - CPDT)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Purify the HFIPA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, dissolve the desired amounts of HFIPA, RAFT agent (CPDT), and initiator (AIBN) in the anhydrous solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight and dispersity using size-exclusion chromatography (SEC).
Caption: Simplified mechanism of RAFT polymerization.
Applications in Research and Drug Development
The unique properties of polymers derived from HFIPA make them attractive for various applications:
-
Hydrophobic and Oleophobic Coatings: The low surface energy of poly(HFIPA) leads to surfaces that are highly repellent to both water and oils, making it suitable for anti-fouling and self-cleaning coatings.
-
Low Refractive Index Materials: The fluorine content in poly(HFIPA) results in a low refractive index, which is beneficial for applications in optical fibers, anti-reflective coatings, and other optical components.[2]
-
Gas Permeable Membranes: The bulky hexafluoroisopropyl groups can create free volume in the polymer matrix, enhancing gas permeability, which is relevant for membrane-based separations.
-
Drug Delivery: While direct applications in drug development are still emerging, the hydrophobicity and biocompatibility of fluorinated polymers are being explored for creating controlled-release drug delivery systems and for modifying the pharmacokinetic properties of therapeutic agents. The synthesis of block copolymers containing a poly(HFIPA) segment can lead to the formation of micelles or other nanostructures for drug encapsulation.
Conclusion
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a versatile monomer that provides a pathway to a range of high-performance fluorinated polymers. Its well-defined chemical and physical properties, combined with controlled polymerization techniques like RAFT, enable the synthesis of materials with tailored characteristics. For researchers in materials science and drug development, HFIPA offers a valuable tool for creating novel materials with enhanced hydrophobicity, low refractive index, and chemical resistance, opening up new possibilities for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imaging.org [imaging.org]
- 4. A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate | 2160-89-6 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]


